molecular formula C20H19F2N5O2S B2686245 3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide CAS No. 1421475-55-9

3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Cat. No. B2686245
CAS RN: 1421475-55-9
M. Wt: 431.46
InChI Key: AFYIDSSOUIMWDO-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a chemical compound with the molecular formula C20H19F2N5O2S and a molecular weight of 431.46. It is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide .


Synthesis Analysis

The synthesis of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, which are similar to the compound , has been reported . These compounds were designed and synthesized for the treatment of Alzheimer’s disease (AD). The bioactivities of these compounds were evaluated by the Ellman’s method .

Scientific Research Applications

Acetylcholinesterase Inhibitors

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, which share a similar structure with the compound , have been designed and synthesized for the treatment of Alzheimer’s disease (AD). These compounds have shown moderate acetylcholinesterase inhibitory activities in vitro . Among them, one compound exhibited potent inhibitory activity against acetylcholinesterase, indicating its potential as a lead compound for the development of AD drugs .

Antimicrobial Activity

Compounds with a similar structure, specifically 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, have been synthesized and screened for in vitro antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activity .

Anti-inflammatory and Analgesic Activities

Some indole derivatives, which share a similar structure with the compound , have shown anti-inflammatory and analgesic activities .

Mechanism of Action

Target of Action

The primary target of the compound 3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for many functions in the body, including muscle movement and memory processing .

Mode of Action

3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft . The result is an enhancement of cholinergic neurotransmission, which can have various effects depending on the specific location within the nervous system .

Biochemical Pathways

The action of 3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide affects the cholinergic pathway . By inhibiting acetylcholinesterase, the compound increases the availability of acetylcholine, which can then bind to and activate its receptors . This can lead to various downstream effects, such as the stimulation of muscle contraction or the enhancement of memory processing .

Result of Action

The inhibition of acetylcholinesterase by 3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide leads to an increase in acetylcholine levels . This can result in various molecular and cellular effects, such as enhanced neurotransmission in cholinergic neurons . Depending on the specific context, this could lead to improved muscle function, enhanced memory processing, or other effects .

properties

IUPAC Name

3,4-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O2S/c21-18-7-6-17(12-19(18)22)30(28,29)25-15-13-23-20(24-14-15)27-10-8-26(9-11-27)16-4-2-1-3-5-16/h1-7,12-14,25H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYIDSSOUIMWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NS(=O)(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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